N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.: 877647-71-7
VCID: VC11866485
InChI: InChI=1S/C21H29N3O3/c1-16(2)21(25)22-15-19(20-5-4-14-27-20)24-12-10-23(11-13-24)17-6-8-18(26-3)9-7-17/h4-9,14,16,19H,10-13,15H2,1-3H3,(H,22,25)
SMILES: CC(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC
Molecular Formula: C21H29N3O3
Molecular Weight: 371.5 g/mol

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide

CAS No.: 877647-71-7

Cat. No.: VC11866485

Molecular Formula: C21H29N3O3

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide - 877647-71-7

Specification

CAS No. 877647-71-7
Molecular Formula C21H29N3O3
Molecular Weight 371.5 g/mol
IUPAC Name N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide
Standard InChI InChI=1S/C21H29N3O3/c1-16(2)21(25)22-15-19(20-5-4-14-27-20)24-12-10-23(11-13-24)17-6-8-18(26-3)9-7-17/h4-9,14,16,19H,10-13,15H2,1-3H3,(H,22,25)
Standard InChI Key HSKMEQNIEKCVFV-UHFFFAOYSA-N
SMILES CC(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC
Canonical SMILES CC(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity

N-[2-(Furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide (CAS No. 877647-71-7) is a tertiary amide featuring a furan-2-yl group, a 4-(4-methoxyphenyl)piperazine subunit, and a 2-methylpropanamide chain. The compound’s IUPAC name reflects its branched architecture, which combines aromatic and heterocyclic components. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC21H29N3O3\text{C}_{21}\text{H}_{29}\text{N}_{3}\text{O}_{3}
Molecular Weight371.5 g/mol
IUPAC NameN-[2-(Furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide
Canonical SMILESCC(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC

The furan ring (C1=CC=CO1) contributes to electron-rich regions, while the 4-methoxyphenyl group enhances lipophilicity, potentially influencing blood-brain barrier permeability.

Stereochemical Considerations

The compound’s ethyl linker between the furan and piperazine groups introduces conformational flexibility, allowing interactions with hydrophobic pockets in biological targets. The absence of chiral centers in its structure simplifies synthetic pathways but may limit stereoselective binding efficacy compared to enantiomerically pure analogs.

Synthetic Routes and Optimization

Multi-Step Synthesis Strategy

The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide involves sequential reactions to assemble its core components:

  • Piperazine Subunit Preparation:

    • 4-(4-Methoxyphenyl)piperazine is synthesized via nucleophilic aromatic substitution, where methoxy-substituted aniline reacts with bis(2-chloroethyl)amine.

  • Furan-Ethyl Intermediate:

    • 2-(Furan-2-yl)ethylamine is alkylated with a bromoacetyl derivative to introduce the amide precursor.

  • Amide Bond Formation:

    • Condensation of the furan-ethyl intermediate with 2-methylpropanoyl chloride under Schotten-Baumann conditions yields the final product.

Challenges in Purification

Chromatographic purification is critical due to byproducts from incomplete alkylation and amidation. Reverse-phase HPLC with acetonitrile/water gradients (70:30 to 90:10) achieves >95% purity, as confirmed by 1H^1\text{H}-NMR and LC-MS.

Biological Activity and Mechanistic Insights

Receptor Interaction Hypotheses

The compound’s piperazine moiety is structurally analogous to ligands of serotonin (5-HT1A_{1A}) and dopamine (D2_2) receptors, suggesting potential neuromodulatory effects. Computational docking studies predict moderate affinity (Ki150300nMK_i \approx 150–300 \, \text{nM}) for these receptors, though experimental validation is pending.

Comparative Analysis with Structural Analogs

Piperazine-Based Derivatives

Piperazine derivatives, such as those disclosed in antimalarial patents (e.g., JP2009512680A), share structural motifs but differ in substitution patterns . For instance, replacing the furan group with a benzyl moiety enhances antimalarial activity but reduces CNS penetration, highlighting the furan’s role in balancing hydrophobicity and polarity .

Amide Variants

Replacing 2-methylpropanamide with longer acyl chains (e.g., pentanamide) increases metabolic stability but may compromise solubility. A comparative table illustrates these trade-offs:

ModificationEffect on SolubilityMetabolic Stability
2-Methylpropanamide (Target)Moderate (LogP ≈ 2.8)t1/2=4.2ht_{1/2} = 4.2 \, \text{h}
PentanamideLow (LogP ≈ 3.5)t1/2=6.8ht_{1/2} = 6.8 \, \text{h}
AcetamideHigh (LogP ≈ 1.9)t1/2=2.1ht_{1/2} = 2.1 \, \text{h}

Future Research Directions

Target Validation Studies

Priority areas include:

  • In vitro receptor binding assays to confirm affinity for 5-HT1A_{1A} and D2_2 receptors.

  • Cytotoxicity profiling using HepG2 cells to assess hepatotoxic potential.

Lead Optimization Strategies

  • Introducing fluorine atoms to the methoxyphenyl ring to enhance metabolic stability.

  • Exploring prodrug formulations to improve oral bioavailability.

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